6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a synthetic organic compound notable for its structural features and potential biological applications. It contains a pyrrolidinyl moiety attached to a pyridine ring, specifically at the 2-position, with a carboximidamide functional group. This compound is of interest in medicinal chemistry due to its promising biological activity, including antimicrobial and anticancer properties.
This compound can be sourced from various chemical suppliers and is classified as an organic heterocyclic compound. Its systematic name reflects its structure, which includes both a pyridine and a pyrrolidine component. The molecular formula is C₉H₁₂N₄, with a molecular weight of approximately 178.22 g/mol. It is often encountered in the form of dihydrochloride salts, enhancing its solubility and stability for laboratory use.
The synthesis of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide can be achieved through several methods:
The choice of solvent, temperature, and reaction time are critical parameters that influence the yield and purity of the final product. The use of automated reactors in industrial settings can optimize these conditions further, leading to improved efficiency in large-scale production.
The molecular structure of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide features:
6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide can participate in various chemical reactions:
These reactions typically require specific conditions such as solvent choice, temperature control, and the presence of catalysts to drive the desired transformations effectively.
The mechanism of action for 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide primarily involves its interaction with biological targets:
6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide has several notable applications:
The synthesis of 6-(pyrrolidin-1-yl)pyridine-2-carboximidamide leverages modular building blocks amenable to high-throughput microtiter plate formats, enabling rapid exploration of chemical space. A predominant route involves nucleophilic aromatic substitution (SNAr) between 6-chloropyridine-2-carbonitrile and pyrrolidine, yielding 6-(pyrrolidin-1-yl)pyridine-2-carbonitrile as a key intermediate. This reaction is optimized under mild conditions (50–70°C, aprotic solvents like DMF or acetonitrile) with minimal byproduct formation [4] [7]. Subsequent conversion to the carboximidamide is achieved via two principal pathways:
Microtiter-compatible adaptations emphasize solvent uniformity (e.g., DMSO for solubility), reagent stoichiometry control (automated liquid handlers), and reduced reaction volumes (100–200 µL/well). Crucially, purification is streamlined using solid-phase extraction (SPE) cartridges integrated into plate formats, replacing traditional column chromatography [2] [7].
Table 1: High-Throughput Synthesis Routes for 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Intermediate Synthesis | SNAr | 6-Chloropyridine-2-carbonitrile + pyrrolidine, DMF, 65°C, 12h | 85–92 | High regioselectivity; no metal catalyst |
Carboximidamide Formation (Route A) | Pinner Reaction | (i) HCl/MeOH, 0°C, 4h; (ii) NH₄OAc, 25°C, 8h | 70–75 | Scalable; minimal epimerization |
Carboximidamide Formation (Route B) | Amidoximation/Reduction | (i) NH₂OH·HCl/NaOH, EtOH, 80°C, 6h; (ii) H₂/Raney Ni, 25°C, 2h | 65–70 | Avoids anhydrous conditions; safer handling |
Hit-to-lead optimization employs iterative cycles of analogue synthesis and in situ biological screening, leveraging the core scaffold’s synthetic tractability. Early-stage screening against Staphylococcus aureus RN4220 revealed moderate whole-cell activity (EC₅₀ ~400 µM) for 6-(pyrrolidin-1-yl)pyridine-2-carboximidamide, prompting systematic exploration of substituent effects [2]. Key strategies include:
In situ screening integrates real-time bacterial growth inhibition assays (OD₆₀₀ measurements) directly within synthesis plates, enabling immediate structure-activity relationship (SAR) feedback. This approach identified the 4-fluoro derivative (EC₅₀ = 150 µM) and the N-cyano guanidine variant (EC₅₀ = 90 µM) as superior leads, both synthesized via late-stage diversification of the common carbonitrile intermediate [2] [7].
Table 2: Structure-Activity Relationship of Key Analogues
Compound | R¹ (Heterocycle) | R² (Pyridine Substituent) | R³ (Carboximidamide Variant) | S. aureus EC₅₀ (µM) |
---|---|---|---|---|
Lead | Pyrrolidin-1-yl | H | C(=NH)NH₂ | 400 |
Analogue 1 | Piperidin-1-yl | H | C(=NH)NH₂ | >600 |
Analogue 2 | Morpholin-1-yl | H | C(=NH)NH₂ | 520 |
Analogue 3 | Pyrrolidin-1-yl | 4-F | C(=NH)NH₂ | 150 |
Analogue 4 | Pyrrolidin-1-yl | H | N-Cyano guanidine | 90 |
Though 6-(pyrrolidin-1-yl)pyridine-2-carboximidamide lacks chiral centers, analogues bearing asymmetric substituents (e.g., 3-methylpyrrolidine or α-methyl benzyl groups) necessitate enantioselective synthesis and resolution. Chiral separation employs:
Enantiomer-specific profiling against S. aureus and metabolic enzymes reveals significant differences in bioactivity and stability. For example, the (R)-enantiomer of a 3-methylpyrrolidine analogue exhibits 4-fold lower EC₅₀ (210 µM) than its (S)-counterpart (840 µM), attributed to stereoselective interactions with bacterial targets [8]. Similarly, the (S)-enantiomer of a sec-butyl derivative shows 3-fold higher clearance in human microsomes due to preferential cytochrome P450 binding [9]. These insights drive asymmetric synthesis strategies, such as chiral phase-transfer catalysis or enzyme-mediated resolutions, to prioritize therapeutically relevant enantiomers [8].
Table 3: Enantiomer-Specific Activity and Stability Profiles of Key Analogues
Chiral Analogue | Configuration | S. aureus EC₅₀ (µM) | Human Microsome Clearance (mL/min/kg) | Key Metabolic Pathway |
---|---|---|---|---|
3-Methylpyrrolidine | (R)- | 210 | 15 | CYP3A4 oxidation |
3-Methylpyrrolidine | (S)- | 840 | 12 | UGT glucuronidation |
sec-Butyl | (R)- | 320 | 28 | CYP2D6 demethylation |
sec-Butyl | (S)- | 310 | 42 | CYP3A4/CYP2C9 oxidation |
Compound Names in Article:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1